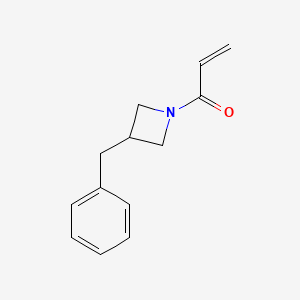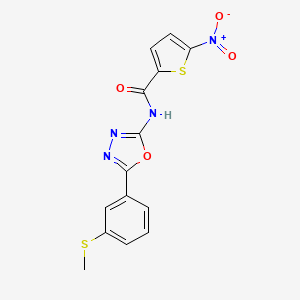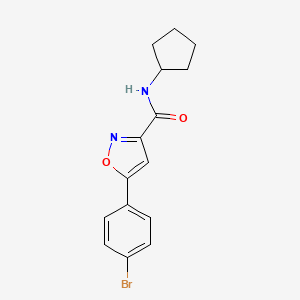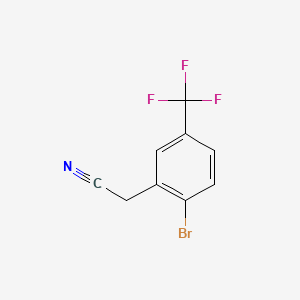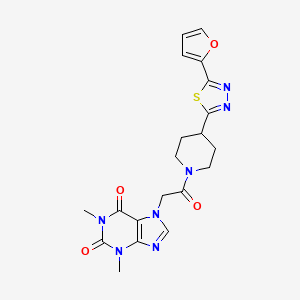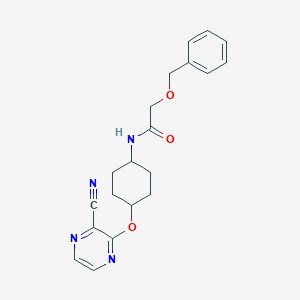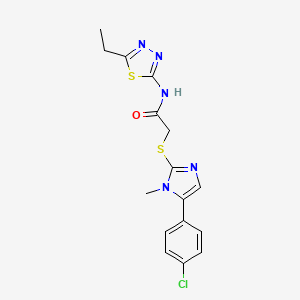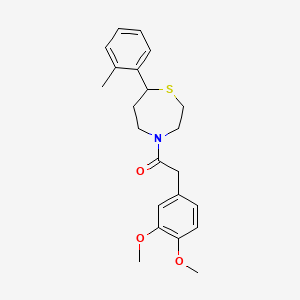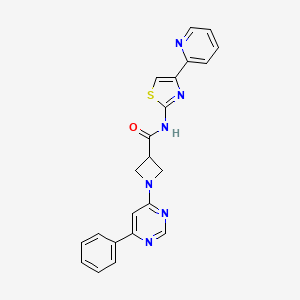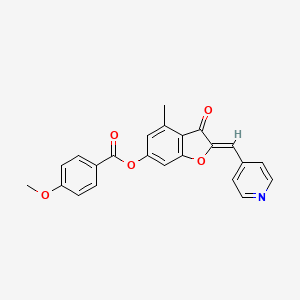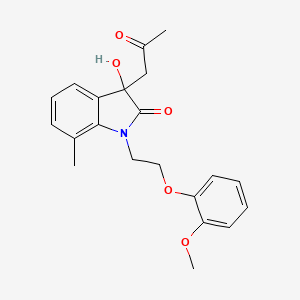
2-Chloro-3-(4-isopropylanilino)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-isopropylanilino)naphthoquinone is a chemical compound with the linear formula C19H16ClNO2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-isopropylanilino)naphthoquinone is characterized by a linear formula of C19H16ClNO2 . The molecular weight of this compound is 325.798 .Applications De Recherche Scientifique
Antimicrobial and Fungicidal Activity
A study by Polish et al. (2019) investigated the antimicrobial and fungicidal activities of heterocyclic amino derivatives of naphthoquinone, including compounds similar to 2-Chloro-3-(4-isopropylanilino)naphthoquinone. These compounds exhibited selective bacterio- and fungistatic activity, particularly against the Candida tenuis test culture, demonstrating their potential as antimicrobial agents (Polish et al., 2019).
Broad Spectrum Therapeutic Potential
Olawode et al. (2019) synthesized a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones showing concentration-dependent activity against various pathogens and cell lines. The study highlighted the para-fluorophenyl derivative's broad-spectrum bioactivity, indicating the chemical scaffold's potential for developing new therapeutics (Olawode et al., 2019).
Antifungal Agents
Pawar et al. (2014) focused on the antifungal capabilities of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives, revealing potent activity against various fungal strains, including Candida tropicalis and Candida albicans. Their work suggests the potential of these compounds as effective antifungal medications, with one derivative showing superior activity compared to the clinical drug Amphotericin B (Pawar et al., 2014).
Antimalarial and Anticancer Activities
Sanjay et al. (2022) synthesized novel amino analogues of 1,4-naphthoquinone, including derivatives of 2-chloro-3-[trans-4-(4-chlorophenyl)-cyclohexyl]-1,4-naphthoquinone. These compounds exhibited significant antimalarial and anticancer activities, highlighting their therapeutic potential (Sanjay et al., 2022).
Spectroscopic and Structural Studies
Dias et al. (2022) conducted spectroscopic and structural studies on derivatives, enhancing the understanding of chemical changes in quinones' structures. These insights are valuable for discovering biologically active compounds (Dias et al., 2022).
Propriétés
IUPAC Name |
2-chloro-3-(4-propan-2-ylanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11(2)12-7-9-13(10-8-12)21-17-16(20)18(22)14-5-3-4-6-15(14)19(17)23/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRWCOACCRFWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-isopropylanilino)naphthoquinone | |
CAS RN |
763130-56-9 |
Source


|
| Record name | 2-CHLORO-3-(4-ISOPROPYLANILINO)NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2813170.png)
![N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2813171.png)
